(+)-Lactacystin Allyl Ester

Chemical Stability Reagent Handling Long-Term Storage

(+)-Lactacystin Allyl Ester is the only bench-stable, synthetically protected form of lactacystin that allows researchers to trigger proteasome inhibition on-demand via controlled deprotection. Unlike the labile β-lactone or spontaneously activating lactacystin, this allyl ester remains chemically inert during storage and handling, enabling reproducible timing in washout, pulse-chase, and HTS assays. It is the definitive choice for studies demanding separation of compound delivery from biological effect onset.

Molecular Formula C18H28N2O7S
Molecular Weight 416.5 g/mol
Cat. No. B15351983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Lactacystin Allyl Ester
Molecular FormulaC18H28N2O7S
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)OCC=C)NC(=O)C)O
InChIInChI=1S/C18H28N2O7S/c1-6-7-27-16(25)12(19-11(5)21)8-28-17(26)18(13(22)9(2)3)14(23)10(4)15(24)20-18/h6,9-10,12-14,22-23H,1,7-8H2,2-5H3,(H,19,21)(H,20,24)/t10-,12+,13-,14+,18?/m1/s1
InChIKeyRYUOBJYLYRDIEH-QEISHDMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Lactacystin Allyl Ester: Proteasome Inhibitor Precursor and Chemical Biology Tool for Ubiquitin-Proteasome Research


(+)-Lactacystin Allyl Ester (CAS 145451-98-5) is a synthetically protected derivative of the microbial natural product lactacystin. It functions as a stable, storage-friendly precursor to lactacystin, a well-characterized, selective, and irreversible inhibitor of the 20S proteasome [1]. Its primary utility in research stems from its controlled conversion, via selective allyl ester deprotection, to generate lactacystin on-demand for use in ubiquitin-proteasome pathway (UPP) investigations, neurobiology, and cell cycle studies [2]. This compound itself is not the active proteasome inhibitor; rather, its biological activity is realized after it is transformed into lactacystin, which then undergoes further conversion in aqueous media to the active β-lactone pharmacophore, clasto-lactacystin β-lactone (also known as omuralide) [3].

Why (+)-Lactacystin Allyl Ester Cannot Be Substituted by Generic Lactacystin or Active β-Lactone Analogs


Direct substitution of (+)-Lactacystin Allyl Ester with lactacystin or clasto-lactacystin β-lactone is scientifically invalid due to fundamental differences in chemical stability, handling, and experimental utility. The active β-lactone is highly labile in aqueous solutions and susceptible to rapid hydrolysis, which limits its practical use in many in vitro and cellular assays [1]. Lactacystin, while more stable, spontaneously converts to the β-lactone in solution at physiological pH, making precise temporal control of proteasome inhibition challenging [2]. In contrast, (+)-Lactacystin Allyl Ester provides a chemically stable, bench-stable solid that can be stored and manipulated under standard laboratory conditions without spontaneous degradation [3]. It serves as a chemically defined, protected precursor that enables researchers to generate lactacystin through controlled synthetic steps, offering distinct advantages for applications requiring stable reagent sourcing, reproducible formulation, or investigation of the lactacystin-to-β-lactone activation cascade itself. These properties establish the allyl ester as a unique and non-interchangeable chemical biology tool distinct from its downstream active metabolites.

Quantitative Differentiation of (+)-Lactacystin Allyl Ester: Evidence-Based Selection Criteria vs. Lactacystin, β-Lactone, and Synthetic Intermediates


Superior Bench Stability: Allyl Ester vs. Free Lactacystin and β-Lactone as a Procurement-Stable Precursor

(+)-Lactacystin Allyl Ester exhibits markedly superior bench stability compared to its active analogs, a critical factor for reagent procurement and long-term laboratory inventory. The active β-lactone, clasto-lactacystin β-lactone, is known to undergo rapid spontaneous hydrolysis in aqueous solution and is labile under ambient conditions, requiring stringent handling to prevent degradation [1]. Lactacystin itself undergoes spontaneous conversion to the β-lactone at physiological pH (pH 8) with a half-life reported to be on the order of hours, which limits its storage stability in solution [2]. In contrast, (+)-Lactacystin Allyl Ester is a bench-stable solid that can be stored refrigerated for extended periods (manufacturer specifications indicate stability for up to 2 years as supplied) without spontaneous degradation to the active lactacystin form [3]. This stability differential is quantified by the storage recommendations: the allyl ester can be maintained as a solid with long-term storage at -20°C, whereas lactacystin solutions in DMSO are recommended for use within 1 month when stored at -20°C, and aqueous solutions must be used within one working day due to rapid hydrolysis . The allyl ester's stability advantage translates directly to reduced reagent waste, improved experimental reproducibility, and simplified procurement logistics for laboratories requiring a reliable, storable source of the lactacystin pharmacophore.

Chemical Stability Reagent Handling Long-Term Storage Procurement

Controlled Precursor Activation: Enabling Temporal Control of Proteasome Inhibition in Cellular Assays

(+)-Lactacystin Allyl Ester enables precise temporal control over proteasome inhibition through a chemically defined, two-step activation cascade that is not achievable with direct application of lactacystin or β-lactone. Mechanistic studies demonstrate that lactacystin spontaneously converts to clasto-lactacystin β-lactone in aqueous media with a half-life of approximately 8.3 hours at pH 7.5 and 37°C [1]. This spontaneous activation means that once lactacystin is added to cell culture media, proteasome inhibition begins within minutes to hours, limiting experimental control over the timing and duration of inhibition. In contrast, (+)-Lactacystin Allyl Ester requires a specific chemical deprotection step (typically palladium-catalyzed allyl cleavage) to generate lactacystin, which then undergoes the slower spontaneous conversion to β-lactone [2]. This synthetic intermediate allows researchers to pre-incubate cells with the inert ester, wash away unbound material, and then trigger activation at a defined experimental time point by exposure to deprotection conditions or by exploiting endogenous esterase activity in specific cellular contexts [3]. Furthermore, the allyl ester moiety can be selectively removed under mild conditions (e.g., Pd(PPh3)4 with formic acid in THF) to yield lactacystin in 70% isolated yield, providing a reliable method for on-demand generation of the active precursor [4]. This degree of temporal control is not available with lactacystin or β-lactone, which begin inhibiting the proteasome immediately upon dissolution.

Prodrug Activation Temporal Control Cellular Assays Pharmacology

Differentiation from β-Lactone: Allyl Ester Does Not Directly Inhibit the Proteasome, Avoiding Uncontrolled Cellular Acylation

A critical functional distinction exists between (+)-Lactacystin Allyl Ester and the active β-lactone (clasto-lactacystin β-lactone) regarding direct proteasome interaction and cellular entry. The β-lactone is a potent, cell-permeable electrophile that rapidly enters mammalian cells and covalently modifies the N-terminal threonine residue of the 20S proteasome β5 subunit [1]. Studies have demonstrated that the β-lactone can also react with intracellular glutathione to form a thioester adduct (lactathione), which serves as a reservoir for prolonged β-lactone release inside cells [2]. This reactivity profile means that the β-lactone can potentially acylate other cellular nucleophiles non-specifically, contributing to off-target effects. In contrast, (+)-Lactacystin Allyl Ester is chemically inert toward the proteasome and does not undergo the spontaneous lactonization that generates the active electrophile [3]. It requires a deliberate deprotection step to unmask the carboxylic acid of lactacystin, which is a prerequisite for the subsequent intramolecular cyclization to the β-lactone [4]. Therefore, the allyl ester can be introduced into biological systems without immediately triggering proteasome inhibition or risking uncontrolled acylation of cellular proteins. This property is particularly valuable for experiments where the compound must be present in cells in an inactive state prior to a triggered activation event, or where the experimental design requires excluding the confounding effects of β-lactone-mediated off-target acylation.

Off-Target Effects Cellular Permeability Acylation Mechanism of Action

Role as a Key Synthetic Intermediate in Enantioselective Total Synthesis of (+)-Lactacystin

(+)-Lactacystin Allyl Ester serves as a strategically important late-stage intermediate in stereoselective total synthesis routes to (+)-lactacystin, a role that distinguishes it from lactacystin itself and other analogs. The compound's allyl ester functional group provides orthogonal protection of the carboxylic acid moiety, enabling selective manipulation of other functional groups during the final steps of the synthetic sequence [1]. In a representative synthetic pathway, the allyl ester is subjected to palladium-catalyzed deprotection using Pd(PPh3)4 with formic acid and triethylamine in THF to afford (+)-lactacystin in 70% yield [2]. This synthetic utility is documented in comprehensive total synthesis studies, where the allyl ester was employed as a key intermediate following Overman rearrangement and asymmetric allylboration steps that establish the requisite stereocenters at C6 and C7 [3]. The overall synthetic route from 2(R),3(S)-3-hydroxyleucine to (+)-lactacystin via this allyl ester intermediate has been achieved in 11 steps with 14% overall yield, demonstrating the practical feasibility of this approach [4]. In contrast, lactacystin itself cannot serve as a synthetic intermediate because it lacks a protecting group for the carboxylic acid and would undergo intramolecular cyclization to the β-lactone under certain reaction conditions. Similarly, other ester derivatives (e.g., methyl or ethyl esters) have been synthesized and evaluated, but the allyl ester is specifically noted for its compatibility with mild, selective palladium-catalyzed deprotection conditions that preserve the stereochemical integrity of the molecule [5].

Total Synthesis Stereoselective Synthesis Chemical Development Organic Chemistry

Structural Determinants for Inactivity: Stereochemical and Functional Group Modifications that Abolish Biological Effect

The structural features that render (+)-Lactacystin Allyl Ester biologically inactive as a direct proteasome inhibitor are precisely defined by structure-activity relationship (SAR) studies, providing a clear framework for differentiating it from active analogs. SAR analyses demonstrate that modifications to the γ-lactam ring, the hydroxyisobutyl group, or stereochemical alterations at key chiral centers result in partial or complete loss of biological activity [1]. Specifically, structural analogs of lactacystin with alterations only in the N-acetylcysteine moiety retain activity, whereas modifications to the γ-lactam ring or hydroxyisobutyl group abolish activity entirely [2]. The C-6 epimer of a spiro β-lactone analog (compound 5) was found to be inactive at concentrations below 200 μM, while the parent spiro β-lactone (compound 4) inhibited all three proteolytic 20S subunits with 83% inhibition of the β5 subunit at 10 μM [3]. This stereochemical sensitivity underscores the critical importance of the correct three-dimensional configuration for proteasome binding and acylation. (+)-Lactacystin Allyl Ester incorporates two modifications—allyl ester protection of the carboxylic acid and the intact N-acetylcysteine moiety—that collectively prevent the spontaneous lactonization required for β-lactone formation and subsequent proteasome acylation [4]. The allyl group sterically blocks the intramolecular attack of the hydroxyl group on the thioester carbonyl that would otherwise generate the β-lactone pharmacophore. These SAR principles confirm that the allyl ester is fundamentally incapable of exerting the biological effects of lactacystin or β-lactone until the protecting group is removed, establishing its unique niche as a controlled precursor rather than a direct-acting inhibitor.

Structure-Activity Relationship Stereochemistry Analog Design Mechanism of Action

Optimal Research Applications for (+)-Lactacystin Allyl Ester: Where This Compound Delivers Unique Experimental Value


Controlled-Activation Experiments Requiring Temporal Precision in Proteasome Inhibition

For studies that demand precise control over the onset and duration of proteasome inhibition—such as washout experiments, pulse-chase labeling of ubiquitinated proteins, or investigation of early vs. late proteasome-dependent signaling events—(+)-Lactacystin Allyl Ester is the optimal choice. Unlike lactacystin, which begins spontaneously converting to the active β-lactone upon dissolution (half-life ~8.3 h at pH 7.5, 37°C) [1], the allyl ester remains chemically inert until intentionally deprotected. This allows researchers to pre-incubate cells with the compound, establish baseline conditions, and then trigger proteasome inhibition at a defined time point by introducing deprotection reagents or leveraging endogenous esterase activity. The ability to separate compound delivery from the onset of biological effect eliminates the confounding variable of gradual, uncontrolled activation that occurs with direct lactacystin application, thereby improving the temporal resolution and interpretability of time-course experiments [2].

Synthetic Chemistry and Medicinal Chemistry Campaigns Targeting Lactacystin Analogs

In synthetic organic chemistry laboratories focused on the total synthesis of lactacystin or the development of novel proteasome inhibitors, (+)-Lactacystin Allyl Ester is an indispensable intermediate. Its allyl ester group provides orthogonal protection of the carboxylic acid, enabling selective functionalization at other positions during the final stages of synthesis [3]. The compound is a key building block in established stereoselective routes, including the 11-step synthesis from 3-hydroxyleucine that proceeds in 14% overall yield [4]. The mild palladium-catalyzed deprotection conditions (Pd(PPh3)4, formic acid, triethylamine in THF) yield lactacystin in 70% yield without compromising stereochemical integrity [5]. For medicinal chemistry programs, the allyl ester serves as a versatile scaffold from which diverse analogs can be prepared through modifications to the γ-lactam ring, hydroxyisobutyl group, or N-acetylcysteine moiety—structural features that SAR studies have identified as critical determinants of biological activity [6].

Investigating the Lactacystin Activation Cascade and β-Lactone-Dependent Cellular Effects

Researchers studying the mechanism of lactacystin activation or seeking to dissect β-lactone-dependent from β-lactone-independent cellular effects will find (+)-Lactacystin Allyl Ester uniquely suited to their experimental needs. Because the allyl ester cannot undergo spontaneous lactonization to generate the β-lactone pharmacophore, it provides a chemically defined starting point for investigating the conversion of lactacystin to clasto-lactacystin β-lactone [7]. By comparing the kinetics and cellular responses elicited by the allyl ester (with and without prior deprotection) versus those induced by directly added β-lactone or lactacystin, investigators can isolate the specific contributions of the β-lactone reactive species. This approach has been employed to establish that the β-lactone is the sole species that interacts with the proteasome and that lactacystin acts solely as a precursor [8]. Such experiments are essential for validating the mechanism of action of novel lactacystin analogs and for understanding the cellular pharmacology of this important class of proteasome inhibitors.

Long-Term Reagent Stockpiling and High-Throughput Screening Campaigns Requiring Stable Inhibitor Precursors

For core facilities, compound management groups, and high-throughput screening (HTS) laboratories that maintain large chemical libraries or require reliable access to proteasome inhibitor reagents over extended periods, (+)-Lactacystin Allyl Ester offers significant logistical advantages. The compound's bench stability as a solid (stable for up to 2 years as supplied under refrigerated storage) contrasts sharply with the limited solution stability of lactacystin (DMSO solutions recommended for use within 1 month at -20°C) and the lability of the β-lactone [9]. This stability reduces the need for frequent re-ordering, minimizes lot-to-lot variability due to degradation, and allows for the preparation of master stock solutions from a single, well-characterized lot that can be used across multiple experiments . In HTS campaigns where proteasome inhibition is a readout or a desired perturbation, the allyl ester can be plated as a stable precursor and then deprotected in situ or prior to assay initiation, providing a consistent and reproducible source of the lactacystin pharmacophore without the handling challenges associated with the active metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Lactacystin Allyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.